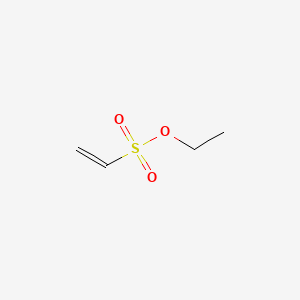

ETHENESULFONIC ACID ETHYL ESTER

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field focused on the synthesis and properties of organic compounds containing sulfur. wikipedia.orgfiveable.me These compounds are integral to biochemistry, materials science, and industry, ranging from essential amino acids like cysteine and methionine to pharmaceuticals such as penicillin. wikipedia.org Within this diverse class, sulfonic acids and their derivatives represent a key functional group. wikipedia.orgthermofisher.com

Sulfonic acids are characterized by the R−S(=O)₂−OH functional group, and their esters, known as sulfonates, have the general structure R−S(=O)₂−OR'. researchgate.net Ethenesulfonic acid ethyl ester (CH₂=CHSO₃CH₂CH₃) is a prime example of a sulfonate ester. It is distinguished by two key structural features:

An ethyl sulfonate ester group (-SO₃CH₂CH₃). Sulfonate esters are known to be potent electrophiles and good leaving groups in substitution reactions, a property that imparts significant reactivity. researchgate.netnih.gov

An ethenyl (or vinyl) group (CH₂=CH-). This unsaturated carbon-carbon double bond is highly activated by the strongly electron-withdrawing sulfonate group, making it susceptible to a variety of chemical transformations. atamanchemicals.comwikipedia.org

This dual functionality—a polymerizable double bond and a reactive ester group—positions this compound as a versatile molecule within the organosulfur family.

Significance as a Functional Monomer and Synthetic Intermediate

The chemical utility of this compound stems directly from its bifunctional structure, allowing it to serve as both a monomer for creating functional polymers and an intermediate for building complex molecules.

As a Functional Monomer: The presence of the vinyl group allows this compound to act as a monomer in addition polymerization reactions. While research often focuses on the more common sodium vinylsulfonate or vinylsulfonic acid itself, the principles of polymerization apply to the ester as well. wikipedia.orgsigmaaldrich.comatamanchemicals.com These monomers are used to create highly anionic or acidic homopolymers and copolymers. wikipedia.orgatamanchemicals.com Research on analogous monomers, such as allyl ethenesulfonate (B8298466) and ethyl 4-styrenesulfonate, demonstrates that vinylsulfonate derivatives can be copolymerized with other common monomers like styrene (B11656) and methyl acrylate (B77674) to create polymers with tailored properties. researchgate.netresearchgate.net The resulting polymers, which contain sulfonate groups, are investigated for applications in advanced materials, such as ion-conductive membranes. atamanchemicals.comwikipedia.org

As a Synthetic Intermediate: The activated double bond of this compound makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the sulfonate group renders the vinyl group highly electrophilic and susceptible to nucleophilic attack in reactions like Michael additions. atamanchemicals.com It can react with a wide array of nucleophiles, including alcohols, phenols, amines, and thiols. atamanchemicals.com For instance, the closely related compound ethyl vinyl sulfone readily alkylates amino acid residues such as lysine (B10760008) and histidine in proteins. nih.gov Furthermore, the double bond can participate in cycloaddition reactions, notably the Diels-Alder reaction, providing a pathway to complex cyclic structures. atamanchemicals.com This reactivity makes it a useful building block for introducing the ethylsulfonylethyl moiety into various molecular frameworks.

Overview of Current Research Trends and Challenges

Current research involving vinyl sulfonates, including the ethyl ester, is largely driven by materials science and the pursuit of novel synthetic methodologies.

Research Trends: A significant trend is the development of functional polymers. Polymers derived from vinylsulfonate monomers are key components in the creation of proton exchange membranes (PEMs) for fuel cells, owing to their high ion exchange capacity and proton conductivity. atamanchemicals.comwikipedia.org Research is also exploring the synthesis of complex polymer architectures, such as block copolymers and graft polymers, using advanced polymerization techniques like atom-transfer radical polymerization (ATRP) with sulfonate-containing monomers. researchgate.net These materials offer precise control over polymer structure for applications in photoresists and other electronic materials. atamanchemicals.comwikipedia.org

Challenges: Several challenges persist in the use and synthesis of sulfonate esters. A primary difficulty is the inherent reactivity of the sulfonate ester group, which makes it a potent alkylating agent but can also lead to instability. nih.gov The protection and deprotection of sulfonic acids remain a synthetic hurdle, as simple esters are often not robust enough for multi-step syntheses. nih.gov The industrial synthesis of the parent vinylsulfonic acid is also demanding, as it involves highly exothermic reactions that require stringent control over temperature and pH to ensure safety and product quality. wikipedia.org Finally, controlling the polymerization behavior of bifunctional monomers like ethenesulfonates can be complex; for example, related monomers can undergo cyclopolymerization, which influences the final polymer structure and properties. researchgate.net

Properties of this compound

| Property | Value |

| IUPAC Name | ethyl ethenesulfonate |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol |

| Common Synonyms | Ethyl vinylsulfonate |

| CAS Number | 4398-66-9 |

| Structure | CH₂=CHSO₃CH₂CH₃ |

Data sourced from PubChem CID 77676.

Structure

3D Structure

Properties

IUPAC Name |

ethyl ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-3-7-8(5,6)4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFJXRUUPWIALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063280 | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-26-8 | |

| Record name | Ethyl ethenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches

Direct esterification methods involve the reaction of a sulfonic acid derivative with an alcohol or an alternative esterifying agent. These approaches are fundamental in the synthesis of sulfonic acid esters.

Synthesis from Olefins and Sulfonic Acids

An alternative pathway to sulfonic acid esters involves the direct addition of sulfonic acids to olefins. This method bypasses the need to first form an alcohol and then perform an esterification.

The synthesis of ethyl esters of sulfonic acids can be achieved by reacting ethylene (B1197577) with a sulfonic acid in the presence of boron trifluoride as a catalyst. google.com Historically, ethylene has been resistant to esterification with sulfonic acids under mild conditions, often requiring high temperatures and pressures, which resulted in low yields. google.com The introduction of boron trifluoride facilitates this reaction under more manageable conditions. google.com In this process, ethylene is introduced into a reaction zone containing the sulfonic acid, which can be in a pure, anhydrous state or dispersed in an organic solvent. google.com The boron trifluoride gas is then introduced, and after the reaction, it can be readily separated from the liquid product mixture for potential recycling. google.com

To maximize the yield and selectivity of the ethyl ester product, specific reaction conditions for the boron trifluoride-catalyzed synthesis have been defined. google.com The process is sensitive to temperature, pressure, and the molar ratio of the reactants.

Below is a table summarizing the optimized reaction conditions for the synthesis of ethyl esters of sulfonic acids from ethylene.

| Parameter | Preferred Range | General Range | Source |

| Temperature | 20 to 80 °C | -20 to 80 °C | google.com |

| Pressure | 10 to 60 atm | 1 to 80 atm | google.com |

| Molar Ratio (Ethylene:Sulfonic Acid) | 0.9:1 to 1.2:1 | 0.5:1 to 3.0:1 | google.com |

| Molar Ratio (Boron Trifluoride:Sulfonic Acid) | Not specified | 0.01:1 to 0.5:1 | google.com |

These optimized parameters are crucial for achieving an efficient conversion of ethylene and sulfonic acid into the corresponding ethyl ester, representing a significant improvement over non-catalyzed methods. google.com

Alternative Synthetic Routes

The traditional synthesis of ethenesulfonic acid ethyl ester often involves multi-step procedures with potentially hazardous reagents. Consequently, the development of alternative, more streamlined, and sustainable synthetic routes is a key area of research.

Development of Novel Synthetic Pathways

Recent research has focused on the development of one-pot syntheses and the use of alternative starting materials to improve the efficiency and accessibility of this compound.

One notable advancement is the one-pot sulfonation-elimination reaction. This method provides a direct route to vinyl sulfonate esters, including the ethyl ester, from readily available starting materials. For instance, the reaction of 2-chloroethanesulfonyl chloride with an alcohol in the presence of a base, such as triethylamine (B128534), can produce the corresponding vinyl sulfonate ester in high yields. This approach simplifies the synthetic process by combining two reaction steps, sulfonation and elimination, into a single operation, thereby reducing reaction time and simplifying purification procedures.

Another area of exploration is the synthesis of vinyl sulfonates through the decomposition of tetrahydrofuran (B95107) with butyllithium (B86547), followed by sulfonylation of the resulting enolate with a suitable sulfonylating agent pageplace.de. While this method provides access to a range of vinyl sulfonates, the use of pyrophoric butyllithium requires stringent safety precautions.

The reaction of 2-chloroethanesulfonyl chloride with ethanol-d (B32933) in the presence of triethylamine has also been studied to yield ethyl ethenesulfonate (B8298466), providing insights into the reaction mechanism rit.edu. Furthermore, the synthesis of vinyl sulfonates via the Diels-Alder cycloaddition of vinyl compounds with dienes has been explored for the creation of more complex molecules.

Research into catalyst-free methods for the synthesis of related sulfur-containing compounds, such as vinyl sulfones, from sulfonyl hydrazides in water suggests potential avenues for developing more environmentally friendly syntheses of sulfonate esters as well eurjchem.com.

Table 1: Comparison of Selected Novel Synthetic Pathways for Vinyl Sulfonate Esters

| Synthetic Pathway | Starting Materials | Key Reagents/Conditions | Advantages |

| One-Pot Sulfonation-Elimination | 2-Chloroethanesulfonyl chloride, Alcohol | Triethylamine | Simplified procedure, high yields |

| Enolate Sulfonylation | Tetrahydrofuran, Sulfonylating agent | Butyllithium | Access to a variety of vinyl sulfonates |

| Reaction with Deuterated Alcohol | 2-Chloroethanesulfonyl chloride, Ethanol-d | Triethylamine | Mechanistic insights |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

The use of solid acid catalysts presents a promising green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture aurak.ac.aeiupac.orgmdpi.com. Solid acids, such as sulfonic acid-functionalized mesoporous silicas (e.g., SBA-15) and ion-exchange resins (e.g., Amberlyst-15), offer high catalytic activity, thermal stability, and the significant advantage of being easily separable and reusable aurak.ac.aeiupac.orgmdpi.com. These catalysts have been successfully employed in various esterification reactions and could potentially be adapted for the synthesis of this compound pageplace.deaurak.ac.aeiupac.orgmdpi.comacs.org.

Ionic liquids (ILs) are also being explored as green solvents and catalysts for esterification reactions nih.govresearchgate.netacs.orgrepositorioinstitucional.mxresearchgate.net. Their low vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds (VOCs). Sulfonic acid-functionalized ionic liquids (SAILs) have shown particular promise as catalysts for the esterification of fatty acids, demonstrating high catalytic activity and reusability nih.gov. The application of SAILs to the synthesis of sulfonate esters like this compound could offer a more sustainable reaction medium.

While the enzymatic synthesis of sulfonate esters is a developing area, the use of enzymes in organic synthesis is a cornerstone of green chemistry mdpi.comacs.org. Lipases, for example, are widely used for the synthesis of various esters. Although specific enzymatic routes to this compound are not yet well-established, the potential for developing such biocatalytic methods remains an active area of research.

Solvent-free reaction conditions represent another important green chemistry approach. By eliminating the solvent, waste is significantly reduced, and the process becomes more atom-economical. While specific examples for the solvent-free synthesis of this compound are not extensively reported, the development of such methods is a logical progression in making the synthesis more sustainable.

Table 2: Overview of Green Chemistry Approaches for Ester Synthesis

| Green Chemistry Approach | Key Features | Potential Application for this compound Synthesis |

| Solid Acid Catalysts | Reusable, non-corrosive, easy separation | Replacement of homogeneous acid catalysts in esterification |

| Ionic Liquids | Low volatility, high thermal stability, tunable | Use as recyclable solvents and/or catalysts |

| Enzymatic Catalysis | High selectivity, mild reaction conditions | Development of biocatalytic synthesis routes |

| Solvent-Free Conditions | Reduced waste, increased atom economy | Elimination of volatile organic solvents |

Advanced Organic Transformations and Reactivity

Application in Stereoselective Reactions

The compound's electronically biased alkene structure makes it a candidate for various addition reactions where stereochemistry can be a critical factor.

While not typically employed in classic Lewis acid-catalyzed Friedel-Crafts alkylations, ethenesulfonic acid ethyl ester is utilized in modern transition-metal-catalyzed C-H activation reactions, which achieve a similar outcome of aryl functionalization. Research has shown that it can undergo oxidative coupling with activated aromatic systems, such as acetanilides, using ruthenium or palladium catalysts. researchgate.netresearchgate.net For instance, in palladium-catalyzed dehydrogenative coupling reactions, ethyl vinylsulfonate has been shown to react with acetanilides, though in some cases with only fair yields. researchgate.net These advanced methods represent a more functional-group-tolerant alternative to traditional Friedel-Crafts reactions, providing a direct route to vinyl-substituted aromatic sulfonates.

Detailed mechanistic studies focusing specifically on the stereocontrol of reactions involving this compound are not extensively covered in the available literature. However, the compound is used as a monomer in polymerization reactions where the stereochemistry of the polymer backbone can influence its physical properties. researchgate.net For example, it is a precursor for creating polymers like poly(vinyl sulfonate-co-vinyl alcohol), which are used as platforms for more complex architectures. researchgate.net The stereochemical arrangement of the sulfonate groups along the polymer chain, while not the primary focus of the cited studies, is an inherent aspect of the polymerization process that affects the final material's conformation and function.

Precursor for Functional Materials Synthesis

The reactivity of this compound makes it an excellent starting material for the synthesis of specialized functional materials, including ionic liquids and tailored analytical reagents.

This compound is a viable precursor for synthesizing zwitterionic imidazolium (B1220033) alkanesulfonates. Based on its known reactivity as a Michael acceptor, it can react with N-alkylimidazoles. The nucleophilic nitrogen of the imidazole (B134444) ring would attack the β-carbon of the vinyl group, leading to the formation of a 1-alkyl-3-(2-ethylsulfonate)imidazolium zwitterion. This intermediate is a core structure that falls within the broad class of ionic liquids or their precursors. While direct synthesis of a specific 1-alkyl-3-methylimidazolium alkanesulfonate from ethyl ethenesulfonate (B8298466) is not detailed in the provided search results, this pathway is chemically sound and aligns with established principles of Michael additions used in creating other functionalized molecules. ncl.edu.tw

A significant application of this compound is its use as an intermediate in the synthesis of complex derivatization reagents for analytical chemistry, such as high-performance liquid chromatography (HPLC). A notable example is the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate (NOEBPES), a chemically removable reagent for HPLC analysis. ncl.edu.tw The synthesis involves creating an intermediate, 2-(2-naphthoxy)ethyl ethenesulfonate (NOEES), which is then reacted with N-benzylpiperazine in a Michael addition reaction to yield the final derivatization agent. ncl.edu.tw

The table below outlines the key step in this process.

Table 1: Synthesis of NOEBPES via Michael Addition

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield |

|---|---|---|---|---|

| 2-(2-naphthoxy)ethyl ethenesulfonate (NOEES) | N-benzylpiperazine | Michael Addition | 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate (NOEBPES) | 86.55% ncl.edu.tw |

Incorporation as a Functional Moiety in Complex Molecular Architectures

The ethyl ethenesulfonate unit serves as a versatile building block for introducing the sulfonate functional group into larger, more complex molecules with specific functions. Its use has been documented in the synthesis of heterocyclic compounds and advanced functional polymers.

In one context, the products from the coupling of ethyl ethenesulfonate with anilides are used as starting materials for synthesizing sulfonyl pyrroles and sulfonyl pyrrolo[2,3-c]quinolines, which are complex heterocyclic structures of interest in medicinal chemistry. researchgate.net

Furthermore, this compound is a monomer used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined block copolymers. researchgate.netresearchgate.net These polymers can be subsequently modified. For example, it is a component in the synthesis of biodegradable, negatively charged, branched polyesters, specifically poly(vinyl sulfonate-co-vinyl alcohol)-graft-poly(d,l-lactic-co-glycolic acid). researchgate.net These complex polymeric architectures are designed as platforms for cationic drug delivery systems, where the sulfonate moiety provides the necessary negative charge. researchgate.net

Design and Synthesis of 2-Substituted Ethenesulfonic Acid Ester Derivatives

The introduction of substituents at the 2-position of the ethenesulfonyl group in this compound opens up a vast chemical space for the creation of novel molecules with tailored properties. A key strategy for achieving this involves the synthesis of 2-substituted vinylsulfonate compounds.

A notable method for the preparation of such derivatives is detailed in Chinese patent CN102408417B, which describes the synthesis of 2-substituted ethylene (B1197577) sulfonate compounds. While the full specifics of the patent are not widely available in English, the general approach points towards the reaction of a precursor molecule with a suitable reagent to introduce the desired substituent at the 2-position of the vinyl group. The structural formula of the resulting 2-substituted ethylene sulfonate compounds is given as:

In this general structure, R1 and R2 represent substituted aromatic groups, and R3 is an alkyl-substituted aromatic group. The variables n1 and n2 denote the number of repeating units, and X and Y can be various atoms such as oxygen, sulfur, carbon, or a substituted alkyl or aromatic group. This versatility allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, as the patent suggests their use in preparing drugs for inhibiting the activity of PTP1B protein, which is a target for diabetes and obesity treatments. researchgate.net

Another approach to synthesizing substituted vinyl sulfonates involves the reaction of alkenes with sodium arene sulfinates. This method, while producing vinyl sulfones rather than esters, provides a conceptual framework for the addition of aryl groups to a double bond adjacent to a sulfonyl group. The reaction proceeds in the presence of potassium iodide and sodium periodate (B1199274) with a catalytic amount of acetic acid at room temperature, yielding the products in high yields. researchgate.net

The following table summarizes a selection of synthesized 2-substituted vinyl sulfones, demonstrating the feasibility of introducing various substituents onto the vinyl group.

| Entry | Alkene | ArSO2Na (Ar =) | Product | Yield (%) |

| 1 | Cyclohexene | 4-MeC6H4 | 1-(4-Tolylsulfonyl)cyclohexene | 90 |

| 2 | Cyclohexene | 4-ClC6H4 | 1-(4-Chlorophenylsulfonyl)cyclohexene | 92 |

| 3 | 1-Octene | 4-MeC6H4 | (E)-1-(4-Tolylsulfonyl)oct-1-ene | 88 |

| 4 | 1-Octene | 4-ClC6H4 | (E)-1-(4-Chlorophenylsulfonyl)oct-1-ene | 89 |

| 5 | Styrene (B11656) | 4-MeC6H4 | (E)-1-Phenyl-2-(4-tolylsulfonyl)ethene | 95 |

Table 1: Synthesis of 2-Substituted Vinyl Sulfones from Alkenes and Aryl Sulfinates. researchgate.net

While this table illustrates the synthesis of vinyl sulfones, similar principles can be applied to the design of synthetic routes for 2-substituted ethenesulfonic acid ethyl esters, where the ethyl ester group is maintained.

Role as a Hydrophilic Headgroup in Supramolecular Assembly

The self-assembly of amphiphilic molecules into organized structures such as micelles and vesicles is a cornerstone of supramolecular chemistry. The balance between the hydrophilic (water-attracting) and hydrophobic (water-repelling) parts of an amphiphile dictates the geometry and properties of the resulting aggregates. The this compound moiety can function as a polar, hydrophilic headgroup in the design of such amphiphiles.

The hydrophilic character of the sulfonate group, combined with the ester linkage, provides the necessary polarity to interact favorably with aqueous environments. The vinyl group also introduces a site for potential polymerization, allowing for the formation of "polymerizable surfactants" or "surfactisomes," which can lead to more robust and stable supramolecular structures.

The tendency of an amphiphile to form a particular type of aggregate can be predicted by the critical packing parameter (p), which relates the volume of the hydrophobic tail (v), the optimal headgroup area (a₀), and the critical length of the hydrophobic tail (l_c).

p = v / (a₀ * l_c)

Different values of the packing parameter favor different structures:

p < 1/3: Spherical micelles

1/3 < p < 1/2: Cylindrical micelles

1/2 < p < 1: Vesicles or bilayers

By designing amphiphiles where the this compound acts as the headgroup, it is possible to tune the packing parameter by varying the length and bulkiness of the hydrophobic tail, thereby controlling the resulting supramolecular architecture.

While specific research detailing the supramolecular assembly of amphiphiles with an this compound headgroup is not extensively documented in readily available literature, the principles of surfactant self-assembly provide a strong basis for their potential behavior. For instance, sodium vinyl sulfonate, a related compound, is known to be used as a reactive monomer in the formation of polyanionic polymers and as a surfactant itself. illinois.edunih.govwiley-vch.de This suggests that the vinyl sulfonate group possesses the requisite hydrophilicity for self-assembly processes.

The critical micelle concentration (CMC) is a key parameter that characterizes the concentration at which surfactants begin to form micelles. For ionic surfactants, the CMC is typically in the range of 10⁻³ to 10⁻² M. mpg.de It is expected that amphiphiles with an this compound headgroup would exhibit CMCs in a similar range, depending on the nature of the hydrophobic tail.

The table below provides a hypothetical illustration of how the properties of an amphiphile with an this compound headgroup might be tailored.

| Hydrophobic Tail | Expected Packing Parameter (p) | Predicted Supramolecular Structure |

| C12 Alkyl Chain | ~ 1/3 | Spherical Micelles |

| C18 Alkyl Chain | > 1/3 | Cylindrical Micelles |

| Double C12 Alkyl Chains | ~ 1/2 - 1 | Vesicles/Bilayers |

Table 2: Predicted Supramolecular Structures of Hypothetical Amphiphiles with an this compound Headgroup.

The reactivity of the vinyl group in the headgroup offers the additional advantage of being able to polymerize the assembled structures, locking in their morphology and enhancing their stability for various applications, such as in drug delivery, materials science, and nanotechnology.

Polymerization and Copolymerization Studies

Homopolymerization of Ethenesulfonic Acid Ethyl Ester

Homopolymerization, the process of polymerizing a single type of monomer, has been explored for this compound using various techniques. These methods influence the resulting polymer's molecular weight, structure, and properties.

Conventional free-radical polymerization is a fundamental method for polymerizing vinyl monomers like this compound. The process is typically initiated by the thermal decomposition of a radical initiator, such as an azo compound or a peroxide, which creates active radical species. youtube.comlumenlearning.com

The mechanism proceeds through three main stages:

Initiation: The initiator generates free radicals that react with a monomer molecule, creating a monomer radical. lumenlearning.com

Propagation: The monomer radical adds to successive monomer units, rapidly extending the polymer chain. lumenlearning.com

Termination: The growth of a polymer chain is stopped, typically by the combination of two radicals or by disproportionation. youtube.comlumenlearning.com

While effective for producing high molecular weight polymers, conventional radical polymerization offers limited control over the polymer architecture, often resulting in high polydispersity (a wide distribution of chain lengths). Studies on analogous vinyl sulfonate esters, such as neopentyl ethenesulfonate (B8298466) (NES) and 1-butyl ethenesulfonate (BES), have demonstrated that they can be successfully polymerized using this method. acs.org

To overcome the limitations of conventional radical polymerization, controlled/living polymerization (CLP) techniques are employed. wikipedia.org These methods suppress termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. wikipedia.orgresearchgate.netcmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful CLP method that utilizes a transition metal complex (commonly copper) to establish a dynamic equilibrium between active propagating radicals and dormant species. researchgate.netcmu.edu While direct ATRP studies on this compound are not widely documented, the successful ATRP of the structurally similar ethyl styrene (B11656) sulfonate (EtSS) provides a strong precedent. researchgate.netresearchgate.net In such a system, an alkyl halide initiator is activated by the metal catalyst, enabling controlled chain growth. The process allows for the synthesis of well-defined polymers and block copolymers containing sulfonate ester groups. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CLP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. Research on other vinyl sulfonate esters, specifically neopentyl ethenesulfonate (NES) and 1-butyl ethenesulfonate (BES), has shown that RAFT is an effective method for their controlled polymerization. acs.orgresearchgate.net Xanthate-type CTAs, such as O-ethyl-S-(1-methoxycarbonyl)ethyldithiocarbonate, have proven particularly efficient, yielding polymers with low polydispersities (Mw/Mn < 1.5). acs.org The controlled nature of RAFT allows for a linear increase in molecular weight with monomer conversion and the ability to synthesize block copolymers. acs.orgresearchgate.net

Copolymerization with Diverse Monomers

Copolymerization extends the range of properties achievable by incorporating this compound with other monomers into the same polymer chain. The choice of comonomer is critical for tailoring the final material's characteristics.

Acrylic monomers are common partners for copolymerization due to their wide availability and versatile properties. researchgate.net Copolymerizing this compound with acrylates like methyl acrylate (B77674) or ethyl acrylate can produce materials that balance the properties of both components. mdpi.com For instance, ethylene-ethyl acrylate copolymers are noted for their high thermal stability, flexibility, and adhesion. dibonaplastics.comentecpolymers.com

The primary impact of incorporating this compound into a polymer chain is the introduction of the sulfonate ester group. This functional group significantly enhances the polymer's utility. After polymerization, the ester group can be hydrolyzed to a sulfonic acid group. This transformation converts the non-ionic polymer into an ionomer, a polymer containing ionic groups. nist.govresearchgate.net

This imparts several key properties:

Increased Hydrophilicity: The sulfonic acid groups are highly polar and attract water, making the polymer more hydrophilic.

Ion-Exchange Capability: The anionic sulfonate groups can participate in ion exchange, a property crucial for applications like water purification and separation membranes. researchgate.net

Proton Conductivity: In a hydrated state, the sulfonic acid groups facilitate proton transport, making these materials candidates for proton-exchange membranes (PEMs) in fuel cells. nist.govresearchgate.net

Modified Mechanical and Thermal Properties: The strong ionic interactions in the hydrolyzed copolymer can act as physical crosslinks, enhancing the material's thermal stability and mechanical strength. researchgate.net

To further broaden the application scope, this compound can be copolymerized with a range of other monomers.

Styrene: Styrene is a widely used comonomer that imparts rigidity and a high glass transition temperature to copolymers. The copolymerization of this compound with styrene would create a material with both the hydrophilicity of the sulfonate groups and the mechanical properties of polystyrene. The relative incorporation of each monomer is governed by their reactivity ratios. scielo.orgfrontiersin.org For many styrene-acrylate systems, the reactivity ratios indicate a tendency toward random copolymer formation. frontiersin.org

Other Vinyl Monomers: Research into related vinyl sulfonate esters has shown successful block copolymerization with N-vinylcarbazole, creating amphiphilic block copolymers with a strong anionic polyelectrolyte segment and a hydrophobic segment. acs.orgresearchgate.net This demonstrates the potential for creating highly structured and functional materials by copolymerizing this compound with other specialized vinyl monomers.

Copolymerization with Acrylic Compounds

Synthesis of Polysulfonates and Advanced Polymer Architectures

This compound serves as a valuable precursor for creating polymers with sulfonic acid functionalities. The ethyl ester group acts as a protecting group, allowing for controlled polymerization before being hydrolyzed to reveal the acidic group.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry for Polymer Formation

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction used for building polymers. It relies on the highly reliable and selective reaction between a sulfonyl fluoride (R-SO₂F) and a silyl (B83357) ether or an alcohol to form a stable sulfonate linkage (S-O). researchgate.net The workhorse for this chemistry is typically a molecule containing the SO₂F group.

While this compound contains a sulfonate group, it is not the typical substrate for SuFEx reactions. The key reactant in this context is its analogue, ethenesulfonyl fluoride (ESF) . ESF can react with amines to form bis(alkylsulfonyl fluoride) monomers. These AA-type monomers then undergo polycondensation with BB-type monomers, such as bisphenol bis(t-butyldimethylsilyl) ethers, to produce polysulfonates with high efficiency and excellent functional group tolerance. researchgate.netwikipedia.org

The preference for sulfonyl fluorides over ethyl esters in SuFEx chemistry stems from the unique stability and reactivity of the S-F bond, which allows for clean and high-yield nucleophilic substitution under mild conditions, a hallmark of click chemistry. researchgate.net

Block and Graft Copolymer Synthesis

Block and graft copolymers are advanced polymer architectures that combine long sequences of different polymers, leading to materials with unique properties, such as the ability to self-assemble into nanostructures. mdpi.commdpi.com The synthesis of such polymers containing sulfonic acid groups often utilizes ester-protected monomers, like this compound, in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) : ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edumdpi.com Protected monomers such as styrene sulfonate ethyl ester have been successfully polymerized using ATRP to create well-defined polymer brushes and block copolymers. researchgate.netresearchgate.net The ester group prevents the acidic proton from interfering with the catalyst system.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT is another versatile controlled polymerization method tolerant of a wide range of monomers and solvents. wikipedia.org It can be used to synthesize block copolymers by sequential monomer addition. researchgate.net For example, amphiphilic diblock copolymers of poly(methacrylic acid)-block-polystyrene have been synthesized via RAFT emulsion polymerization, demonstrating the technique's power in creating complex structures. nih.gov

A common strategy involves first synthesizing a block or graft copolymer using the protected monomer (e.g., this compound). Following polymerization, the ester groups are hydrolyzed under acidic or basic conditions to yield the final sulfonated polymer. nih.govrsc.org This approach provides access to well-defined polyelectrolytes with advanced architectures.

Table 1: Examples of Controlled Polymerization for Sulfonated Polymers

| Technique | Protected Monomer Example | Resulting Architecture | Deprotection Step | Reference |

|---|---|---|---|---|

| ATRP | Styrene Sulfonate Ethyl Ester | Polymer Brushes | Hydrolysis with NaOH | researchgate.netresearchgate.net |

| Anionic Polymerization | Polystyrene (followed by sulfonation) | Sulfonated Block Copolymers | Post-polymerization sulfonation | mdpi.com |

| RAFT Polymerization | Methacrylic Acid / Styrene | Amphiphilic Diblock Copolymers | N/A (acid monomer used directly) | nih.gov |

Network Polymer Formation

Network polymers consist of polymer chains linked together by crosslinks, forming a three-dimensional structure. youtube.com This structure imparts properties such as enhanced mechanical strength, thermal stability, and solvent resistance.

This compound can be incorporated into a polymer network through several theoretical routes:

Copolymerization with a Crosslinker : The monomer can be copolymerized with a multifunctional monomer (a crosslinker), such as a divinyl compound. The this compound would be incorporated into the polymer chains, which are simultaneously cross-linked by the multifunctional monomer, leading to an infinite network.

Post-Polymerization Cross-linking : A linear polymer of this compound (or a copolymer containing it) could be cross-linked in a subsequent step. This might involve reactions of the ester group or the polymer backbone. For example, aliphatic polysulfonazides have been used to cross-link ethylene-containing polymers. researchgate.netgoogle.com While not a direct reaction of the ethyl ester, it illustrates a pathway for creating networks in sulfonyl-containing polymers.

The formation of network polymers is a versatile strategy to create robust materials. The specific conditions and cross-linking agents would need to be tailored for polymers containing this compound.

Table of Compounds

Materials Science Applications of Ethenesulfonic Acid Ethyl Ester Polymers and Derivatives

Development of Functional Polymeric Materials

The polymerization of ethenesulfonic acid ethyl ester allows for the creation of macromolecules with unique characteristics conferred by the sulfonic acid ester group. These polymers are subjects of investigation for creating materials with advanced functionalities.

Polymers for Enhanced Surface Properties and Adhesion

The incorporation of sulfonate ester groups into polymer chains can significantly alter the surface properties of materials, influencing factors like polarity and their interaction with other surfaces. While direct studies on the adhesive properties of this compound homopolymers are not extensively detailed in available research, the principles of polymer science suggest that the polarity of the sulfonate group can enhance adhesion. The modification of polymer films, such as ethylene-acrylic acid copolymers, with different chemical architectures has been shown to tailor their surface properties for specific applications. nih.govresearchgate.net For instance, grafting specific molecules onto a polymer surface can systematically change characteristics like water contact angle. nih.gov

The general strategy of incorporating polar functional groups to improve adhesive properties is well-established. For example, novel eco-friendly epoxy adhesives based on modified tannic acid have demonstrated enhanced interface adhesion due to an increase in hydrogen bonding. researchgate.netmdpi.com This principle suggests that polymers derived from this compound, with their polar sulfonate groups, could be valuable in formulations for adhesives and coatings where enhanced interaction with substrates is required.

Materials with Tunable Wettability and Polarity

The ability to control the wettability of a material's surface is crucial for applications ranging from anti-fouling coatings to microfluidics. Polymers containing sulfonate ester groups are being explored for their potential to create surfaces with tunable properties. For example, research on photoresponsive copolymers containing sulfonate esters has shown that surface wettability can be controlled upon irradiation with light. researchtrends.net While not specifically involving this compound, this study highlights the potential of the sulfonate ester functional group in creating dynamic surfaces.

The synthesis of precision copolymers containing sulfonic acid ethyl esters allows for the creation of tailored, higher-order morphologies. nih.gov By precisely placing the sulfonate ester groups along a polyethylene (B3416737) backbone, researchers can control the crystalline structure of the material, which in turn influences its physical and surface properties. nih.gov This precise control over polymer architecture is a key step toward designing materials with finely tunable polarity and wettability.

Role in Specialized Chemical Formulations

Beyond the properties of the polymers themselves, this compound and its derivatives play important roles as components in specialized chemical formulations that are critical to materials synthesis and processing.

Application as Alkylating Agents in Material Science

In chemical synthesis, alkylating agents are substances that introduce an alkyl group into a molecule. Sulfonate esters are known to be effective alkylating agents due to the sulfonate group being an excellent leaving group. Research into isethionic acid esters, which are structurally related to ethenesulfonic acid derivatives, has demonstrated their efficacy as hydrophilic biological alkylating agents, with reactivity comparable to methanesulfonates. nih.gov

While this research is primarily in a biological context, the chemical principles are transferable to materials science. nih.gov The alkylating ability of sulfonate esters could potentially be used for surface modification, such as grafting functional molecules onto a polymer backbone, or for cross-linking polymer chains to enhance mechanical properties.

Use in Acid Generating Systems for Polymerization Initiation

A significant application of sulfonate esters in materials science is their use as photoacid generators (PAGs). researchgate.netsan-apro.co.jprsc.org PAGs are compounds that, upon exposure to light, decompose to produce a strong acid. This generated acid can then act as a catalyst to initiate polymerization or to induce chemical changes in the surrounding polymer matrix, a process central to photolithography and the curing of coatings and adhesives. san-apro.co.jprsc.orgtuwien.at

Non-ionic PAGs often utilize sulfonate ester compounds. researchgate.net The general mechanism involves the cleavage of the sulfonic acid ester bond upon irradiation, yielding the corresponding sulfonic acid. san-apro.co.jp This acid can then, for example, catalyze the ring-opening polymerization of monomers like epoxides or trigger a deprotection reaction in a chemically amplified photoresist. san-apro.co.jptuwien.at The efficiency and the type of acid generated can be tuned by altering the structure of the sulfonate ester and the light-absorbing part of the PAG molecule. rsc.org

Table 1: Examples of Sulfonate-Based Photoacid Generators and Their Applications

| Photoacid Generator Type | Generated Acid | Typical Application |

| Imino- and Aryl-Sulfonates | Triflic, p-toluenesulfonic, methanesulfonic acids | Cationic ring-opening polymerization of cyclic esters for coatings. rsc.org |

| 2-Nitrobenzyl Esters | Sulfonic Acid | i-Line (365 nm) sensitive photoresists. researchtrends.net |

| N-Hydroxyimide Sulfonates | Sulfonic Acid | Chemically amplified photoresists for microelectronics. researchtrends.netresearchgate.net |

Investigation in Electrolyte Material Development (e.g., for energy storage)

Solid polymer electrolytes (SPEs) are a critical component for the development of next-generation solid-state batteries, offering potential safety and performance advantages over traditional liquid electrolytes. nih.govyoutube.comyoutube.com The goal is to create a solid material that is mechanically robust while efficiently conducting ions. youtube.com

The development of SPEs often involves polymers capable of solvating lithium salts, such as polyethylene oxide (PEO). youtube.com Research in this area focuses on creating novel polymer architectures, including block copolymers, to achieve a combination of high ionic conductivity and good mechanical stability. nih.govyoutube.com While direct investigation of this compound polymers for this application is not prominent in the reviewed literature, the presence of polar sulfonate groups suggests a potential for interaction with ions. The broader field of sulfonated polymers has been explored for electrolyte applications, indicating that polymers containing sulfonate functionalities are of interest for energy storage materials.

Advanced Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of ethenesulfonic acid ethyl ester. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. organicchemistrydata.org

In the ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom are typically deshielded and appear downfield, while the methyl protons (-CH₃) appear further upfield. The vinyl protons (-CH=CH₂) of the ethenesulfonyl group present a complex splitting pattern due to geminal, cis, and trans couplings.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the vinyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the nature of the chemical bonds. illinois.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Vinyl Protons (-CH=CH₂) | 5.5 - 6.5 |

| ¹H | Methylene Protons (-O-CH₂-CH₃) | 3.7 - 4.1 orgchemboulder.com |

| ¹H | Methyl Protons (-O-CH₂-CH₃) | 1.2 - 1.4 |

| ¹³C | Vinyl Carbons (-CH=CH₂) | 120 - 140 |

| ¹³C | Methylene Carbon (-O-CH₂-CH₃) | 60 - 70 |

| ¹³C | Methyl Carbon (-O-CH₂-CH₃) | 14 - 16 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. pitt.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comyoutube.com The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different bonds. docbrown.info

Key characteristic absorption bands for this compound include:

S=O Stretching: Strong absorptions characteristic of the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C=C Stretching: A peak in the region of 1640-1620 cm⁻¹ indicates the presence of the carbon-carbon double bond of the vinyl group.

C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1300-1000 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Absorptions corresponding to the C-H bonds of the vinyl and ethyl groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1620 | Medium |

| Ester (C-O) | Stretch | 1300 - 1000 orgchemboulder.com | Strong |

| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Composition Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of this compound. The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). pharmacy180.com

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern, which results from the cleavage of specific bonds within the ion, provides valuable structural information. libretexts.org Common fragmentation pathways for esters can involve the loss of the alkoxy group or rearrangements. libretexts.org For this compound, fragmentation could lead to the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl group. Analysis of the isotopic pattern of the molecular ion can further confirm the presence of sulfur.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |

| Molecular Ion | [C₄H₈O₃S]⁺ | 136 | Intact Molecule |

| Fragment Ion | [C₂H₃SO₃]⁺ | 107 | Loss of Ethyl Group (C₂H₅) |

| Fragment Ion | [C₄H₇O₂S]⁺ | 123 | Loss of Methyl Radical (CH₃) |

| Fragment Ion | [C₂H₅]⁺ | 29 | Ethyl Cation |

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of its polymeric derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. globalresearchonline.net GC can be used to determine the purity of the monomer and to quantify any volatile impurities. rroij.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov For sulfonated compounds, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govmdpi.com The retention time of this compound in an HPLC system can be used for its identification and quantification. mdpi.com Ion-pair chromatography can also be utilized to enhance the retention and separation of ionic species like sulfonates. researchgate.net

Table 4: Comparison of GC and HPLC for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector (Example) | Primary Application |

| Gas Chromatography (GC) | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) researchgate.net | Helium or Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) rroij.com | Purity assessment, analysis of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | C18 (octadecyl-silica) | Acetonitrile/Water gradient nih.gov | UV Detector, Mass Spectrometer (MS) nih.gov | Purity assessment, analysis of non-volatile impurities. |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes a critical tool for characterizing the resulting polymer. lcms.czresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the column faster than smaller molecules. researchgate.net

This technique provides the full molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. researchgate.netpolymerchar.com The choice of solvent and column is crucial for the accurate analysis of poly(this compound). lcms.cz

Table 5: Key Parameters Obtained from GPC Analysis of Poly(this compound)

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average molecular weight that is biased towards the heavier molecules in the sample. |

| Polydispersity Index | PDI | A measure of the uniformity of the polymer chain lengths (Mw/Mn). A value of 1 indicates a monodisperse polymer. |

Thermal and Morphological Analysis of Polymers Derived from this compound

The comprehensive characterization of polymers is essential for understanding their structure-property relationships, which in turn dictates their performance and potential applications. For polymers incorporating this compound, a variety of advanced analytical techniques are employed to investigate their thermal behavior and morphological features. These methodologies provide critical data on glass transition, crystallinity, phase separation, and microstructural organization.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a polymer sample as a function of temperature or time. youtube.comwaters.com This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.com The Tg is a critical parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. osti.gov For semi-crystalline polymers, DSC reveals the enthalpy changes associated with melting and crystallization. youtube.com

While specific DSC data for homopolymers of this compound, also known as poly(ethyl vinyl sulfonate), is not extensively available in public literature, analysis of related sulfonated polymers provides valuable insights. For instance, the thermal behavior of its hydrolyzed counterpart, poly(vinyl sulfonic acid), and its sodium salt has been studied, primarily through thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. researchgate.netmarquette.edu TGA studies on poly(vinyl sulfonic acid) show a multi-stage degradation process, with an initial loss of physically retained water, followed by the decomposition of the sulfonic acid groups. marquette.edu The sodium salt form, poly(sodium vinylsulfonate), generally exhibits higher thermal stability. marquette.edu

Table 1: Illustrative Thermal Events in Sulfonated Polymers and Related Copolymers

| Polymer System | Thermal Event | Temperature Range (°C) | Technique | Finding |

| Poly(vinyl sulfonic acid) | Degradation | 150 - 300 | TGA | Onset of degradation following water loss. marquette.edu |

| Poly(sodium vinylsulfonate) | Degradation | 350 - 570 | TGA | Main degradation stages, showing higher stability than the acid form. marquette.edu |

| Poly(lactic acid) Copolymers | Glass Transition (Tg) | Varies | DSC | DSC is used to determine the Tg and melting behavior, which are influenced by copolymer composition. waters.com |

| Ethylene-vinyl acetate (B1210297) (EVA) | Glass Transition (Tg) | Varies | DEA/DSC | The Tg is dependent on the vinyl acetate content, impacting the material's flexibility. researchgate.net |

This table presents data from related polymer systems to illustrate the type of information obtained from thermal analysis, due to the limited specific data on poly(this compound).

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray scattering techniques are powerful non-destructive methods for probing the structure of polymers at different length scales.

X-ray Diffraction (XRD) is primarily used to determine the degree of crystallinity in a polymer. Crystalline regions within a polymer produce sharp diffraction peaks at specific angles, while amorphous regions result in a broad, diffuse halo. scitepress.org Many complex polymers, including those with bulky side groups like sulfonated polystyrenes, are often amorphous. scitepress.orgacs.org This is characterized by the absence of sharp crystalline peaks in their XRD patterns. It is highly probable that homopolymers of this compound are also amorphous due to the irregular arrangement of the polymer chains preventing crystalline packing.

Small-Angle X-ray Scattering (SAXS) provides structural information on a larger length scale than XRD, typically in the range of 1 to 100 nanometers. osti.govrsc.org It is particularly useful for characterizing the nanoscale morphology of multiphase systems like block copolymers and ionomers. researchgate.net In ionomers, which contain ionic groups, SAXS can reveal the presence and average spacing of ionic aggregates or "clusters" within the non-polar polymer matrix. nih.gov For block copolymers, SAXS is used to identify the phase-separated morphology (e.g., lamellar, cylindrical, or spherical domains) and to measure the characteristic domain spacing. researchgate.net For copolymers containing this compound, SAXS would be an invaluable tool for understanding how the sulfonate-containing blocks or ionic clusters organize at the nanoscale.

Table 2: Typical Findings from XRD and SAXS Analysis of Related Polymer Systems

| Technique | Polymer System | Observation | Implication |

| XRD | Sulfonated Polystyrene (sPS) Blends | Broad amorphous halo at 2θ ≈ 19.4° | Indicates the amorphous nature of the sPS component in the blend. researchgate.net |

| XRD | Poly(vinyl chloride) (amorphous) | Broad peak around 2θ ≈ 20° | Characteristic of an amorphous polymer structure. acs.org |

| SAXS | Styrene-based Ionomers | Scattering peak present | Indicates the formation of ionic clusters (multiplets) due to ion aggregation. researchgate.netnih.gov |

| SAXS | Polyethylene-Polypropylene Blends | Distinct long period peaks for each component | Suggests that the polymers form independent crystalline structures within the blend. iaea.org |

This table provides examples from analogous polymer systems to demonstrate the application of X-ray scattering techniques.

Electron Microscopy for Microstructure Investigation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the microstructure and morphology of polymers at high resolution.

Scanning Electron Microscopy (SEM) is used to image the surface topography of a material. researchgate.net In the context of polymers containing this compound, SEM would be employed to study the surface morphology of films or membranes. For instance, in polymer blends, SEM can reveal the degree of homogeneity and identify phase separation if the domains are large enough. scitepress.org It can also be used to examine the porous structure of hydrogels or the surface of composite materials. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure of thin polymer sections. For block copolymers, TEM is a critical tool for visualizing the nanoscale domains (spheres, cylinders, lamellae) formed by phase separation. The contrast between the different polymer blocks can often be enhanced by selective staining with heavy elements. For copolymers incorporating this compound, TEM could provide direct evidence of the size, shape, and arrangement of the phase-separated domains.

Table 3: Morphological Insights from Electron Microscopy of Related Polymers

| Technique | Polymer System | Feature Investigated | Typical Findings |

| SEM | Sulfonated Polystyrene (sPS) Blends | Surface homogeneity | Can reveal the compatibility of the blend components; more homogeneous surfaces suggest better compatibility. scitepress.orgresearchgate.net |

| SEM | Poly(vinyl alcohol) (PVA) Hydrogels | Pore structure | Visualizes the size and distribution of pores within the hydrogel matrix. researchgate.net |

| TEM | Block Copolymers | Phase-separated domains | Allows for direct imaging of nanoscale morphologies like spheres, cylinders, or lamellae. researchgate.net |

| TEM | Polymer Nanocomposites | Filler dispersion | Shows how nanofillers are distributed within the polymer matrix. researchgate.net |

This table illustrates the application of electron microscopy techniques using examples from similar or related polymer systems.

Computational and Theoretical Studies

Molecular Dynamics Simulations

While the polymer of ethenesulfonic acid ethyl ester, poly(ethyl ethenesulfonate) (PEES), has been synthesized, there is no evidence of molecular dynamics simulations being reported in the public domain to study its behavior.

The synthesis of poly(ethyl ethenesulfonate) has been documented, often serving as a reference compound for studies on related polymers. uni-bayreuth.de The polymerization of ethyl ethenesulfonate (B8298466) (EES) via methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization is also a subject of research. researchgate.netresearchgate.net However, these studies focus on the synthesis and basic characterization of the resulting polymers rather than on computational modeling of their chain dynamics and intermolecular interactions.

No computational studies simulating the influence of different solvents on the reactions of this compound were discovered. While some experimental work has assessed the effect of various organic solvents on related derivatization reactions, this has not been complemented by theoretical simulations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

The most significant area with some available information, albeit for its derivatives, lies in the field of Structure-Activity Relationship (SAR) studies. Derivatives of this compound have been explored as potential therapeutic agents.

Specifically, a series of 2-substituted ethenesulfonic acid ester derivatives, which feature an this compound moiety as a hydrophilic head, have been designed, synthesized, and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity. researchgate.net These studies establish a preliminary SAR, indicating the importance of this chemical group for the inhibitory activity. However, detailed Quantitative Structure-Activity Relationship (QSAR) models with predictive equations and extensive data tables for a broad range of derivatives are not publicly available.

Q & A

Q. How do electronic effects influence the reactivity of this compound in sulfonation reactions?

- Experimental Design : Compare reaction rates under varying electrophilic conditions (e.g., Friedel-Crafts vs. direct sulfonation) using substituent-dependent Hammett constants. Employ density functional theory (DFT) calculations to model charge distribution and transition states .

- Data Interpretation : Correlate experimental rate constants with computational data to resolve discrepancies between predicted and observed regioselectivity .

Q. What strategies can resolve contradictions in reported kinetic data for this compound hydrolysis?

- Methodology : Replicate conflicting studies under standardized conditions (pH, ionic strength). Apply Arrhenius analysis to identify temperature-dependent anomalies. Use statistical tools (e.g., ANOVA) to assess variability across datasets .

- Critical Analysis : Scrutinize solvent effects (protic vs. aprotic) and catalytic impurities, which are often overlooked in kinetic studies .

Q. How can computational modeling improve the prediction of this compound’s environmental fate?

- Approach : Use molecular dynamics simulations to estimate hydrolysis rates in aqueous environments. Validate models with experimental half-life data under varying pH and UV exposure. Incorporate QSAR (Quantitative Structure-Activity Relationship) parameters for biodegradability .

- Challenges : Address discrepancies between in silico predictions and empirical results by refining solvation models and dielectric constants .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s spectroscopic data in publications?

- Best Practices : Include raw data (e.g., NMR chemical shifts, integration values) in supplementary materials. Annotate spectra with acquisition parameters (e.g., solvent, frequency) and reference peaks. Adhere to IUPAC nomenclature for consistency .

- Reproducibility : Provide step-by-step protocols for synthetic and analytical procedures, emphasizing critical steps (e.g., drying solvents) .

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Resolution Strategy : Conduct systematic solubility trials using USP-grade solvents. Report saturation concentrations with temperature control (±0.1°C) and use Karl Fischer titration to quantify residual water content, which often skews results .

Ethical and Safety Considerations

Q. What risk mitigation protocols are essential when handling this compound in catalysis studies?

- Safety Framework : Perform hazard assessments (e.g., reactivity with alkali metals) and implement fume hood use for volatile byproducts. Train personnel on emergency procedures for inhalation/contact exposure, referencing SDS Section 10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.